Temocaprilhydrochloride
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Overview
Description
Temocaprilhydrochloride is a prodrug-type angiotensin-I converting enzyme (ACE) inhibitor. It is primarily used in the treatment of hypertension, congestive heart failure, diabetic nephropathy, and for improving prognosis in coronary artery diseases, including acute myocardial infarction . This compound is approved for use in Japan and South Korea but not in the United States .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Temocaprilhydrochloride involves the formation of its active metabolite, temocaprilat, which contains a thiazepine ring . The synthetic route typically includes the following steps:
- Formation of the thiazepine ring.
- Introduction of the carboxyl group.
- Conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure purity and efficacy. The process includes:
- Bulk synthesis of the intermediate compounds.
- Purification through crystallization or chromatography.
- Conversion to the hydrochloride salt and final formulation .
Chemical Reactions Analysis
Types of Reactions
Temocaprilhydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of the thiazepine ring to its oxidized form.
Reduction: Reduction of the carboxyl group to its corresponding alcohol.
Substitution: Substitution reactions involving the thiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include:
- Oxidized thiazepine derivatives.
- Reduced alcohol derivatives.
- Substituted thiazepine compounds .
Scientific Research Applications
Temocaprilhydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ACE inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Temocaprilhydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system . The inhibition of ACE leads to:
Vasodilation: Relaxation of blood vessels, reducing blood pressure.
Natriuresis: Increased excretion of sodium in the urine.
Modulation of Sympathetic Nervous System: Reduction in sympathetic nervous system activity.
Comparison with Similar Compounds
Similar Compounds
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetics.
Captopril: The first ACE inhibitor discovered, with a sulfhydryl group instead of a carboxyl group.
Fosinopril: Contains a phosphinyl group and has different pharmacokinetic properties.
Uniqueness
Temocaprilhydrochloride is unique due to its rapid onset of action and tighter vascular ACE binding compared to other ACE inhibitors . Its excretion through both bile and urine makes it suitable for patients with renal insufficiency .
Properties
Molecular Formula |
C23H29ClN2O5S2 |
---|---|
Molecular Weight |
513.1 g/mol |
IUPAC Name |
2-[(2S)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H/t17-,18?,20-;/m0./s1 |
InChI Key |
XDDQNOKKZKHBIX-VMHOVUQGSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)NC2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3.Cl |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl |
Origin of Product |
United States |
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